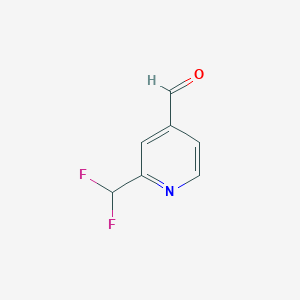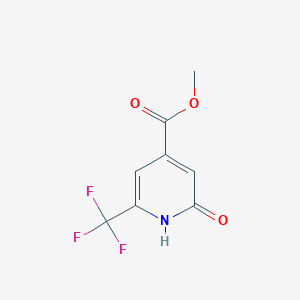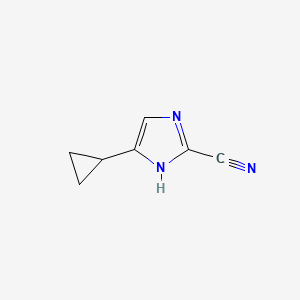
2-(Difluoromethyl)isonicotinaldehyde
Descripción general
Descripción
“2-(Difluoromethyl)isonicotinaldehyde” is a chemical compound with the CAS Number: 1211540-67-8. It has a molecular weight of 157.12 and its IUPAC name is 2-(difluoromethyl)isonicotinaldehyde . It is also known by the synonyms 2-(Difluoromethyl)pyridine-4-carboxaldehyde and 2-(Difluoromethyl)-4-formylpyridine .
Molecular Structure Analysis
The InChI code for “2-(Difluoromethyl)isonicotinaldehyde” is 1S/C7H5F2NO/c8-7(9)6-3-5(4-11)1-2-10-6/h1-4,7H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-(Difluoromethyl)isonicotinaldehyde” is a liquid at room temperature . It should be stored at 2-8°C .Aplicaciones Científicas De Investigación
Novel Reagent for Aldehydes and Ketones : Zhao et al. (2010) reported that Difluoromethyl 2-pyridyl sulfone, a compound related to 2-(Difluoromethyl)isonicotinaldehyde, acts as an efficient gem-difluoroolefination reagent for aldehydes and ketones. This finding suggests its utility in synthesizing fluorinated compounds, which are significant in pharmaceutical and agrochemical industries (Zhao, Huang, Zhu, & Hu, 2010).
Synthesis of Novel Pyridine Derivatives : Mohamed et al. (2018) explored the reaction of isonicotinaldehyde with 2-cyanoacetohydrazide, leading to the synthesis of novel pyridine derivatives. This research highlights the role of 2-(Difluoromethyl)isonicotinaldehyde in creating new compounds with potential antitumor properties (Mohamed, Tawfik, Dardeer, & Fadda, 2018).
Difluoromethylation of Carbonyl Compounds : Zhao et al. (2011) demonstrated that Me3SiCF2H can effectively difluoromethylate various aldehydes, ketones, and imines. This process, involving compounds related to 2-(Difluoromethyl)isonicotinaldehyde, is significant in creating fluorinated organic molecules, which are increasingly important in drug development and material sciences (Zhao, Huang, Zheng, & Hu, 2011).
Selective Difluoromethylation Reactions : Hu, Zhang, and Wang (2009) discussed the importance of selectively introducing fluorine atoms into organic molecules. Their work shows the broader context in which compounds like 2-(Difluoromethyl)isonicotinaldehyde can be applied, particularly in creating biologically active molecules (Hu, Zhang, & Wang, 2009).
Chemical Sensor Applications : A study by Sie et al. (2008) on the treatment of isonicotinaldehyde with various compounds indicates potential applications in developing chemical sensors. This research suggests that derivatives of 2-(Difluoromethyl)isonicotinaldehyde could be useful in sensing technologies (Sie, Lee, Tsai, Chang, & Shiu, 2008).
Safety and Hazards
The compound is classified under GHS07 and has the signal word “Warning”. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include using it only outdoors or in a well-ventilated area, avoiding breathing vapours, and wearing protective gloves/clothing/eye protection/face protection .
Direcciones Futuras
The difluoromethyl group is of growing interest in organic compounds as it is considered a lipophilic hydrogen bond donor that may act as a bioisostere of hydroxyl, thiol, or amine groups . The future directions of research involving “2-(Difluoromethyl)isonicotinaldehyde” could involve exploring its potential applications in drug design and synthesis .
Propiedades
IUPAC Name |
2-(difluoromethyl)pyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c8-7(9)6-3-5(4-11)1-2-10-6/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVNSDHBLZFVAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate](/img/structure/B1403492.png)

![7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1403494.png)
![Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate](/img/structure/B1403495.png)
![2-(Cbz-amino)-7-azaspiro[3.5]nonane](/img/structure/B1403496.png)

![2-Chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1403498.png)
![Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B1403501.png)



![Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2'(3'H)-furan]](/img/structure/B1403507.png)
